2-({[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethylphenyl)pyrimidin-4-ol is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound combines multiple functional groups, including oxadiazole, pyrimidine, and sulfanyl moieties, which may confer unique chemical properties and biological activities.
This compound is synthesized through various chemical methods using readily available starting materials. Its structural complexity makes it a subject of interest for research in pharmaceutical applications.
The compound can be classified as a heterocyclic organic compound due to the presence of nitrogen-containing rings (oxadiazole and pyrimidine). It is also categorized under potential pharmaceutical agents due to its promising biological activity.
The synthesis of 2-({[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethylphenyl)pyrimidin-4-ol typically involves several key steps:
The synthetic route may require precise control of reaction conditions such as temperature and pH to optimize yield and purity. The use of solvents like dimethylformamide or dichloromethane may be necessary during different stages of synthesis.
The molecular formula for this compound is , with a molecular weight of 374.4 g/mol. The structure includes:
The InChI Key for this compound is QPVHSRZMSDHDOH-UHFFFAOYSA-N, and its canonical SMILES representation is CCC1=CC(=O)NC(=N1)SCC2=NC(=NO2)C3=C(C=C(C=C3)OC)OC.
The compound can undergo various chemical reactions:
Common reagents and conditions for these reactions include controlled temperatures and specific solvents. For example, oxidation may involve potassium permanganate as an oxidizing agent.
The compound typically appears as a yellowish powder with a melting point greater than 300 °C. Its solubility profile may vary based on solvent choice.
Key chemical properties include:
2-({[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethylphenyl)pyrimidin-4-ol has several applications in scientific research:
The unique combination of functional groups in this compound makes it valuable for diverse applications in research and industry.
CAS No.: 2134602-45-0
CAS No.: 152405-02-2
CAS No.: 463-82-1
CAS No.:
CAS No.:
CAS No.: